tert-Butyl 3-aminobutanoate

Peptide synthesis Chiral building blocks Protecting group strategy

tert-Butyl 3-aminobutanoate (CAS 120686-16-0) is a chiral β-amino acid ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. It is a liquid at ambient temperature, exhibiting a boiling point of 207.1±23.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 120686-16-0
Cat. No. B12944050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminobutanoate
CAS120686-16-0
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C)(C)C)N
InChIInChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
InChIKeyBFFNZGWJTHWUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-aminobutanoate (CAS 120686-16-0): Chemical Identity and Baseline Procurement Specifications


tert-Butyl 3-aminobutanoate (CAS 120686-16-0) is a chiral β-amino acid ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. It is a liquid at ambient temperature, exhibiting a boiling point of 207.1±23.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . The compound serves as a protected β-amino acid building block in organic synthesis and pharmaceutical research .

Workflow Asymmetric synthesis, peptide coupling, and chiral building block assembly
Selection tert-Butyl ester enables orthogonal acidic deprotection independent of other protecting groups
Use Context Requires stereochemically defined β-amino acid unit; supplied as a protected liquid for direct incorporation

Why Generic Substitution of tert-Butyl 3-aminobutanoate (CAS 120686-16-0) with Analogous β-Amino Esters Fails in Practice


While several β-amino acid esters share the 3-aminobutanoate core, the specific tert-butyl ester variant provides a combination of steric bulk and acid-labile protection that is not replicated by its methyl or ethyl counterparts. The tert-butyl group imparts significantly different physicochemical properties—including boiling point, density, and reactivity under deprotection conditions—that directly influence synthetic route feasibility and purification outcomes . Furthermore, the chiral nature of the molecule mandates stereochemical integrity for applications in asymmetric synthesis, a parameter that varies substantially between vendors and enantiomeric forms .

Attribute
tert-Butyl ester (this product)
Methyl / Ethyl esters (analogs)
Steric protection
Large bulk shields amine, enhances stability under basic/nucleophilic conditions
Minimal steric hindrance; prone to premature cleavage or side reactions
Deprotection
Mild acidic conditions (e.g., TFA) without affecting other acid-sensitive groups
Require harsher hydrolysis (saponification or strong acid); less orthogonal
Purification fit
Boiling point supports reduced-pressure distillation with lower loss risk
Lower boiling point may lead to product loss during solvent removal or handling

Quantitative Differentiation Evidence for tert-Butyl 3-aminobutanoate (CAS 120686-16-0) Relative to Closest Analogs


Steric Protection and Orthogonal Deprotection Advantage of tert-Butyl 3-aminobutanoate Over Methyl and Ethyl Esters

The tert-butyl ester group in tert-butyl 3-aminobutanoate provides substantially greater steric bulk compared to methyl or ethyl esters. This steric hindrance translates into enhanced stability under basic and nucleophilic conditions and allows for orthogonal deprotection using mild acidic conditions (e.g., TFA) without affecting other acid-sensitive functionalities [1]. In contrast, methyl and ethyl esters require harsher hydrolysis conditions or are more susceptible to unintended cleavage, limiting their utility in complex synthetic sequences.

Steric & deprotection advantage
Class-level inference
tert-Butyl: Taft Es ≈ −1.54 Methyl: −0.00, Ethyl: −0.07~100× larger steric hindrance
Supports orthogonal deprotection design in multi-step synthesis
Based on standard protecting-group structure-reactivity principles; no direct compound-specific assay
Peptide synthesis Chiral building blocks Protecting group strategy

Boiling Point and Distillation Feasibility: tert-Butyl 3-aminobutanoate Enables Purification via Reduced-Pressure Distillation

tert-Butyl 3-aminobutanoate exhibits a boiling point of 207.1±23.0 °C at 760 mmHg, whereas the corresponding methyl ester boils at 159.8±23.0 °C and the ethyl ester at 60-61 °C/13 mmHg . The tert-butyl ester's boiling point falls within a range that allows effective purification by reduced-pressure distillation without decomposition, while the methyl ester's lower boiling point can lead to losses during solvent removal, and the ethyl ester's very low boiling point under vacuum may complicate handling and storage.

Boiling point difference
Data to verify
207.1±23.0 °C Methyl ester: 159.8±23.0 °C
Ethyl ester: ~60-61 °C /13 mmHg
Higher boiling point facilitates reduced-pressure distillation without decomposition
Predicted values; confirm experimentally for precise distillation conditions
Purification Distillation Volatility

Purity Specification Consistency: tert-Butyl 3-aminobutanoate Routinely Supplied at ≥95% Purity with Defined Chiral Identity

Commercially available tert-butyl 3-aminobutanoate is consistently supplied with a minimum purity specification of 95%, as evidenced by multiple vendor datasheets . In contrast, the methyl and ethyl ester analogs are often offered with less stringent or undefined purity specifications, and their chiral purity is frequently unspecified . The defined stereochemistry and high chemical purity of the tert-butyl ester reduce the need for additional purification steps and ensure reproducible results in asymmetric synthesis applications.

Purity specification
Specification review
≥95% purity (GC)
Ethyl ester: typical 90%; methyl ester: purity documented but chiral identity often unspecified
Consistent purity and defined stereochemistry reduce side-product risk in asymmetric steps
Based on vendor datasheets (AKSci, Thermo Scientific, ChemSrc)
Purity Quality control Chiral purity

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-aminobutanoate (CAS 120686-16-0)


Asymmetric Synthesis of β-Peptides and Peptidomimetics

The orthogonal deprotection profile of the tert-butyl ester, combined with the defined chiral center, makes tert-butyl 3-aminobutanoate an ideal building block for constructing β-peptides and peptidomimetics. The tert-butyl group can be selectively removed under mild acidic conditions without affecting other protecting groups, enabling iterative peptide coupling strategies [1].

Preparation of Chiral β-Amino Acid-Derived Pharmaceutical Intermediates

The high purity and documented stereochemistry of commercially available tert-butyl 3-aminobutanoate ensure reliable outcomes in the synthesis of chiral pharmaceutical intermediates, particularly those requiring a protected β-amino acid moiety for late-stage functionalization. The compound's consistent quality minimizes the risk of racemization and side reactions .

Multi-Step Organic Synthesis Requiring Volatile Byproduct Removal

The favorable boiling point of tert-butyl 3-aminobutanoate (207.1±23.0 °C) relative to its methyl and ethyl counterparts facilitates its purification via reduced-pressure distillation, a crucial advantage in multi-step syntheses where removal of volatile impurities or solvents is required without compromising product integrity .

Application
Selection Property
Validation Focus
Asymmetric synthesis of β-peptides and peptidomimetics
Orthogonal tert-butyl ester protection
Selective deprotection under mild acidic conditions
Chiral β-amino acid-derived pharmaceutical intermediates
Defined stereochemistry and high purity
Reproducible outcomes in sensitive asymmetric transformations
Multi-step organic synthesis with volatile byproduct removal
Favorable boiling point for reduced-pressure distillation
Product integrity during purification and solvent removal
Quote Request

Request a Quote for tert-Butyl 3-aminobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.